
1,2,3-Octanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Octanetriol is a chemical compound that belongs to the class of polyols or alcohols. It is a colorless and odorless liquid that is soluble in water and other polar solvents. Octanetriol is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of octanetriol is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It may also interfere with various enzymes and proteins involved in cellular processes, leading to various physiological effects.
Biochemical and Physiological Effects:
Octanetriol has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, modulating immune response, and regulating lipid metabolism. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octanetriol has several advantages for use in laboratory experiments, such as its low toxicity, stability, and compatibility with various solvents and reagents. However, its high cost and limited availability may be a limitation for some studies.
Direcciones Futuras
There are several potential future directions for research on octanetriol. One area of interest is its potential use as a drug delivery agent for various therapeutic agents, including anticancer drugs and antibiotics. Another area of research is its potential use in the development of novel antimicrobial agents to combat drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of octanetriol, which may lead to the development of new treatments for various diseases.
Métodos De Síntesis
Octanetriol can be synthesized through various methods, including the reduction of octanal with sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of octanoic acid using a catalyst such as palladium or platinum. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Octanetriol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been investigated as a potential drug delivery agent due to its ability to form stable complexes with drugs and enhance their solubility and bioavailability. It has also been studied for its antimicrobial and antifungal activities, which may be useful in the treatment of infections.
Propiedades
Número CAS |
112196-85-7 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
octane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |
Clave InChI |
QSQGNBGEHSFMAA-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CO)O)O |
SMILES canónico |
CCCCCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




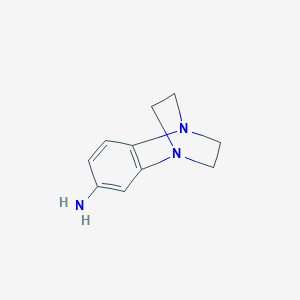

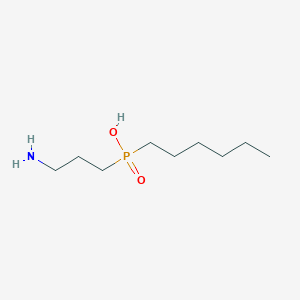

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
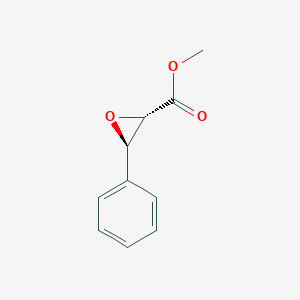
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
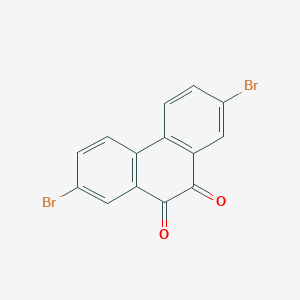
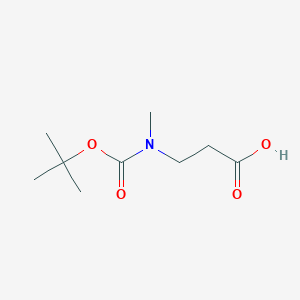

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
